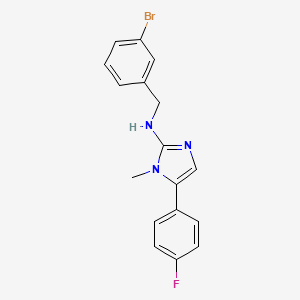![molecular formula C26H21NO4 B15023735 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B15023735.png)
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-(prop-2-en-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzofuran ring, a benzoyl group, and a prop-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the benzoyl group and the prop-2-en-1-yloxy group through substitution reactions. Common reagents used in these reactions include benzoyl chloride, benzofuran derivatives, and allyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE can be compared with other similar compounds, such as:
Benzamides: These compounds share the benzamide functional group but differ in their substituents and overall structure.
Benzofurans: These compounds contain the benzofuran ring but may have different functional groups attached.
Benzoyl Derivatives: These compounds contain the benzoyl group but differ in their other functional groups and overall structure.
The uniqueness of N-[2-(4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H21NO4 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C26H21NO4/c1-3-16-30-20-14-12-19(13-15-20)26(29)27-23-21-6-4-5-7-22(21)31-25(23)24(28)18-10-8-17(2)9-11-18/h3-15H,1,16H2,2H3,(H,27,29) |
InChI-Schlüssel |
YFLJHJIJGOFQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023655.png)
![7-(difluoromethyl)-N-(1-methoxypropan-2-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15023662.png)
![N-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B15023669.png)
![4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15023677.png)

![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15023681.png)

![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15023693.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15023694.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-1,3-benzodioxol-5-amine](/img/structure/B15023706.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023711.png)
![2-Benzyl-7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023713.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15023716.png)
![3-(4-Chlorophenyl)-2-methyl-5-pyridin-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15023729.png)
